1-(2-chloro-3-methoxyphenyl)Piperazine
Description
1-(2-Chloro-3-methoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted at the 1-position with a 2-chloro-3-methoxyphenyl group. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, which may influence its physicochemical properties and receptor binding affinities.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.7 g/mol |
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
SPPMTVHSYOQZAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1Cl)N2CCNCC2 |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological activity of phenylpiperazine derivatives is highly dependent on the position and nature of aromatic ring substituents. Below is a comparative analysis of key analogs:
Key Observations
- Substituent Position: Chloro (Cl): mCPP (3-Cl) and the target compound (2-Cl) demonstrate that chloro substituent position significantly alters receptor specificity. mCPP’s 3-Cl group correlates with strong 5-HT2C agonism, while the 2-Cl in the target compound may shift selectivity toward 5-HT1B or 5-HT2A receptors . Methoxy (OCH3): The 3-OCH3 group in the target compound differs from 2-OCH3 or 4-OCH3 analogs. 2-OCH3 (e.g., 1-(2-methoxyphenyl)piperazine) is associated with mixed SND modulation, whereas 4-OCH3 (MeOPP) exhibits hallucinogenic properties via 5-HT2A activation .
- Dual Substituents: The combination of 2-Cl and 3-OCH3 in the target compound may enhance lipophilicity and receptor binding stability compared to monosubstituted analogs. This could influence metabolic stability, as chloro groups often reduce oxidative metabolism rates .
Pharmacological and Metabolic Insights
- Receptor Selectivity : The dual substituents of the target compound may confer mixed agonist/antagonist activity. For example, 4-(2'-methoxyphenyl)piperazine derivatives (e.g., p-MPPI) act as 5-HT1A antagonists, suggesting that methoxy positioning critically affects functional outcomes .
- Metabolism: mCPP undergoes hydroxylation and piperazine ring degradation in vivo .
Designer Drug Context
Phenylpiperazines like TFMPP and MeOPP are common in illicit markets due to their stimulant and hallucinogenic effects. The target compound’s structural complexity could render it less prevalent in designer drug formulations, but its dual substituents might appeal for modified recreational effects .
Preparation Methods
Reaction Mechanism and Starting Materials
The cyclocondensation of bis-(2-chloroethylamine) hydrochloride with 2-chloro-3-methoxyaniline in the presence of acid catalysts represents a direct route to 1-(2-chloro-3-methoxyphenyl)piperazine hydrochloride. This method, adapted from the synthesis of 1-(3-chlorophenyl)piperazine hydrochloride, leverages nucleophilic aromatic substitution and cyclization. The reaction proceeds via initial deprotonation of the aniline, followed by nucleophilic attack on bis-(2-chloroethylamine), forming a six-membered piperazine ring.
Key reagents include bis-(2-chloroethylamine) hydrochloride (1.0 equivalent), 2-chloro-3-methoxyaniline (1.1 equivalents), and para-toluenesulfonic acid (3% w/w) in xylene. The methoxy group’s electron-donating nature marginally deactivates the aromatic ring, necessitating prolonged reflux (140–145°C) to achieve complete conversion.
Procedure and Optimization
A mixture of bis-(2-chloroethylamine) hydrochloride (100 g, 0.56 mol), 2-chloro-3-methoxyaniline (78.54 g, 0.61 mol), and para-toluenesulfonic acid (3 g) in xylene (300 mL) is refluxed for 15–20 hours. Reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 1:3). Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization of the crude hydrochloride salt. Sequential washes with chilled xylene (5°C, 75 mL) and acetone (5°C, 75 mL) remove unreacted aniline and byproducts. Vacuum drying at 40°C yields this compound hydrochloride as off-white crystals (theoretical yield: 84.6%).
Table 1: Reaction Parameters for Cyclocondensation Method
| Parameter | Value |
|---|---|
| Temperature | 140–145°C |
| Time | 15–20 hours |
| Catalyst | Para-toluenesulfonic acid (3%) |
| Solvent | Xylene |
| Yield | 84.6% |
Purification and Characterization
Recrystallization from isopropyl alcohol (50 L per 3.2 kg crude) at 75–80°C, followed by activated carbon treatment, enhances purity to >98%. Fourier-transform infrared (FTIR) spectroscopy confirms N–H stretching at 3200–3400 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹. Nuclear magnetic resonance (NMR) spectra exhibit characteristic piperazine proton signals at δ 2.8–3.5 ppm and aromatic protons at δ 6.7–7.2 ppm.
Reduction of Dihydropyrazine Intermediates
Synthesis of Dihydropyrazine Precursors
An alternative route involves cyclocondensation of ethylenediamine derivatives with 2-chloro-3-methoxybenzoylformate to form 3-(2-chloro-3-methoxyphenyl)-3,4-dehydropiperazine-2-one, followed by reduction. This method, adapted from patent US6603003B2, employs methyl 2-chloro-3-methoxybenzoylformate (synthesized via Claisen condensation) and N-methyl ethylenediamine in methanol.
Table 2: Starting Materials for Dihydropyrazine Synthesis
| Reagent | Quantity | Role |
|---|---|---|
| Methyl 2-chloro-3-methoxybenzoylformate | 2.0 kg (12.2 mol) | Carbonyl donor |
| N-Methyl ethylenediamine | 1.085 kg (14.6 mol) | Diamine source |
| Acetic acid | 0.878 kg (14.6 mol) | Proton donor |
Reduction to Piperazine
The dehydropiperazine intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). LiAlH₄ (193.8 g, 5.1 mol) is added to THF (2.88 L) under nitrogen, followed by gradual addition of the dehydropiperazine (480 g, 2.55 mol). The mixture is heated to 50–55°C for 4 hours, quenched with ethyl acetate, and filtered to remove inorganic salts. Vacuum distillation yields this compound as a pale oil (60.5% yield).
Table 3: Reduction Reaction Conditions
| Parameter | Value |
|---|---|
| Reducing agent | LiAlH₄ (2.0 equivalents) |
| Solvent | THF |
| Temperature | 50–55°C |
| Yield | 60.5% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Cyclocondensation with substituted anilines achieves higher yields (84.6%) compared to reduction pathways (60.5%). The former method’s use of xylene as a solvent facilitates easy separation of aqueous and organic layers, making it suitable for kilogram-scale production. In contrast, LiAlH₄ reduction requires stringent anhydrous conditions, limiting scalability.
Purity and Byproduct Formation
Cyclocondensation produces fewer byproducts due to the crystalline nature of the hydrochloride salt, which excludes unreacted aniline during washing. Reduction routes generate aluminum salts, necessitating additional filtration and solvent recovery steps.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(2-chloro-3-methoxyphenyl)piperazine?
The synthesis of piperazine derivatives typically employs coupling reagents and optimized reaction conditions. For example:
- Coupling agents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are widely used for peptide derivatization, which can be adapted for arylpiperazine synthesis .
- Activation : Trifluoroacetic acid (TFA) is effective in activating carboxyl groups during coupling reactions .
- Substituent introduction : Electrophilic aromatic substitution or Ullmann-type coupling can introduce chloro and methoxy groups at the 2- and 3-positions of the phenyl ring, respectively.
Q. Key Reaction Conditions :
| Reagent/Condition | Role | Example Use Case |
|---|---|---|
| EDC/HOAt | Carbodiimide coupling agents | Piperazine-peptide conjugation |
| TFA | Activator | Deprotection and activation |
| Pd/Cu catalysts | Cross-coupling | Aryl halide coupling reactions |
Q. How can the structural identity of this compound be confirmed analytically?
Robust analytical characterization involves:
- Mass Spectrometry (MS) : Exact mass = 226.0873 Da (calculated for C11H15ClN2O) .
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H NMR : Signals for methoxy (-OCH3) at δ ~3.8 ppm and piperazine ring protons as multiplets (δ 2.5–3.5 ppm).
- <sup>13</sup>C NMR : Chlorophenyl carbons resonate at δ ~125–140 ppm.
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns with acetonitrile/water gradients.
Q. What receptor interactions are associated with this compound?
Piperazine derivatives often target serotonin (5-HT) receptors:
- 5-HT2B/2C agonism : Structural analogs like 1-(3-chlorophenyl)piperazine show affinity for 5-HT2B/2C receptors, suggesting similar activity for the 2-chloro-3-methoxy variant .
- Functional assays : Measure intracellular Ca<sup>2+</sup> flux or cAMP modulation to confirm receptor activation .
Advanced Research Challenges
Q. How do structural modifications influence binding affinity in SAR studies?
- Ortho substituents : Increasing bulk at the ortho position (e.g., chloro group) enhances binding affinity to 5-HT receptors due to steric and electronic effects .
- Methoxy positioning : The 3-methoxy group may improve metabolic stability compared to para-substituted analogs.
- Case study : Richardson et al. demonstrated that ortho-substituted piperazines exhibit up to 10-fold higher potency than meta-substituted derivatives .
Q. What metabolic pathways and cytochrome P450 interactions are relevant?
- Primary metabolism : Oxidation via CYP2D6 and CYP3A4, followed by glucuronidation .
- Toxicokinetic data : Conflicting reports exist on hepatic clearance rates; in vitro microsomal assays are recommended to resolve discrepancies .
- Key metabolites : Hydroxylated or demethylated derivatives detected via LC-MS/MS .
Q. How can contradictory data between receptor binding and functional assays be resolved?
- Comparative assays : Use radioligand binding (e.g., [<sup>3</sup>H]ketanserin for 5-HT2 receptors) alongside functional readouts (e.g., IP3 accumulation) .
- In silico modeling : Molecular docking studies (e.g., using AutoDock Vina) predict binding modes and explain partial agonism .
- Case example : 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) binds 5-HT2C but lacks functional activity, highlighting the need for multi-assay validation .
Q. What strategies mitigate neurotoxicity risks in preclinical studies?
- Dose optimization : Start with low doses (0.1–1 mg/kg in rodents) to assess seizure thresholds .
- Biomarker monitoring : Track serum serotonin and dopamine levels to correlate with behavioral effects (e.g., agitation, tachycardia) .
- Cross-species validation : Compare rodent and primate metabolic profiles to predict human toxicity .
Q. How does this compound compare to other arylpiperazines in reversing multidrug resistance (MDR)?
- Efflux pump inhibition : Arylpiperazines like 1-(1-naphthylmethyl)-piperazine inhibit RND efflux pumps in E. coli, enhancing fluoroquinolone susceptibility .
- Mechanistic overlap : The chloro-methoxy substitution may improve lipophilicity, increasing bacterial membrane penetration .
Methodological Considerations
- Avoid commercial databases : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over vendor-specific data .
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches and share raw spectral data in supplementary materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
